4-bromo-N-[1-(furan-2-yl)ethyl]aniline
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Overview
Description
4-bromo-N-[1-(furan-2-yl)ethyl]aniline is an organic compound that features a bromine atom, a furan ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[1-(furan-2-yl)ethyl]aniline typically involves the bromination of aniline derivatives followed by coupling reactions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aniline under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[1-(furan-2-yl)ethyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-[1-(furan-2-yl)ethyl]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[1-(furan-2-yl)ethyl]aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The furan ring and bromine atom can play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-bromo-N-[1-(furan-2-yl)ethyl]aniline is unique due to the presence of both a furan ring and a bromine atom, which can impart specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C12H12BrNO |
---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
4-bromo-N-[1-(furan-2-yl)ethyl]aniline |
InChI |
InChI=1S/C12H12BrNO/c1-9(12-3-2-8-15-12)14-11-6-4-10(13)5-7-11/h2-9,14H,1H3 |
InChI Key |
NDHKTHSTJZEHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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